molecular formula C10H11ClO2S B13332272 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid

Cat. No.: B13332272
M. Wt: 230.71 g/mol
InChI Key: CIFVYJWLDSZABK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester, leading to the formation of aminothiophene derivatives . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a member of the cyclohepta[b]thiophene family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₇ClO₂S
  • Molecular Weight: 216.67 g/mol
  • CAS Number: 878217-81-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the cyclohepta[b]thiophene class. Notably, one study evaluated a closely related compound and found significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineGI50 (μM)LC50 (μM)
A549 (Lung)2.01>100
OVACAR-4 (Ovarian)2.27>100
CAKI-1 (Kidney)0.69>100
T47D (Breast)0.362>100

The mechanism of action involves the induction of cell cycle arrest in the G2/M phase and activation of apoptosis via caspase pathways (caspase 3, 8, and 9) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a comparative study focusing on various synthesized derivatives, it was noted that certain analogs demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA:

CompoundMIC (μg/mL)Target Bacteria
Compound A0.98MRSA
Compound B1.00S. aureus ATCC 25923

These findings suggest that modifications to the cyclohepta[b]thiophene structure can enhance antimicrobial efficacy .

Case Study 1: Antiproliferative Effects

A study investigated the effects of a cyclohepta[b]thiophene derivative on A549 lung cancer cells. The results indicated that treatment with this derivative resulted in significant growth inhibition compared to untreated controls. The study also reported minimal cytotoxicity towards normal fibroblast cells, highlighting a selective action against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of derivatives of cyclohepta[b]thiophenes against multi-drug resistant strains. The results revealed that certain derivatives not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C10H11ClO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13)

InChI Key

CIFVYJWLDSZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)O)Cl

Origin of Product

United States

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